

Physical and chemical properties of 3'-Bromo-4'-fluoroacetophenone

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Compound of Interest

Compound Name: 3'-Bromo-4'-fluoroacetophenone

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An In-depth Technical Guide to 3'-Bromo-4'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3'-Bromo-4'-fluoroacetophenone**, a key building block in modern organic synthesis. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines its physicochemical characteristics, spectral data, synthesis, and reactivity, offering detailed experimental protocols and visual representations of its chemical utility.

Physical and Chemical Properties

3'-Bromo-4'-fluoroacetophenone is a dihalogenated acetophenone derivative.[1] It presents as a white to off-white crystalline solid under standard conditions.[1][2] A comprehensive summary of its physical and chemical properties is provided in the table below.



Property	Value	Reference(s)
CAS Number	1007-15-4	[1]
Molecular Formula	C ₈ H ₆ BrFO	[1]
Molecular Weight	217.04 g/mol	[1]
Appearance	White to orange to green powder to crystal	[1]
Melting Point	51-58 °C	[1][2]
Boiling Point	240 °C (at 760 mmHg)	[1]
Density	~1.57 g/cm³ (estimate)	[3]
Solubility	Soluble in common organic solvents.	[3]
Storage	Store at 2-8 °C in a dry, well- ventilated area.	[1]

Spectral Data Analysis

The structural identity of **3'-Bromo-4'-fluoroacetophenone** is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of **3'-Bromo-4'-fluoroacetophenone** in CDCl₃ is expected to show characteristic signals for the aromatic protons and the methyl protons. The aromatic region will display complex splitting patterns due to the presence of bromine and fluorine substituents. A singlet corresponding to the three methyl protons will be observed in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons, with the carbon atoms attached to or near the bromine and fluorine atoms showing characteristic shifts and coupling.[4]



Infrared (IR) Spectroscopy

The IR spectrum of **3'-Bromo-4'-fluoroacetophenone** exhibits characteristic absorption bands. A strong absorption peak corresponding to the carbonyl (C=O) stretching vibration is typically observed around 1682 cm⁻¹.[5] Other bands corresponding to C-H, C-F, and C-Br stretching and bending vibrations will also be present.

Mass Spectrometry

The mass spectrum of **3'-Bromo-4'-fluoroacetophenone** shows a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.[5]

Synthesis and Purification

3'-Bromo-4'-fluoroacetophenone can be synthesized via the Friedel-Crafts acylation of 1-bromo-2-fluorobenzene or through the bromination of 4'-fluoroacetophenone. A general experimental protocol for the bromination of 4'-fluoroacetophenone is provided below.

Synthesis of 3'-Bromo-4'-fluoroacetophenone

A plausible synthetic route involves the bromination of 4-fluoroacetophenone using bromine in the presence of a Lewis acid like aluminum chloride.[5]



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Caption: General workflow for the synthesis of **3'-Bromo-4'-fluoroacetophenone**.

Experimental Protocol:

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a
dropping funnel, and a condenser, add 4-fluoroacetophenone (1 equivalent) and a suitable
solvent (e.g., dichloromethane).

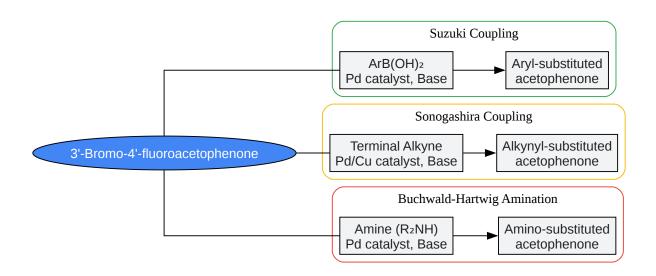


- Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.
- Bromination: To the stirred mixture, add a solution of bromine (1.05 equivalents) in the same solvent dropwise from the dropping funnel. The reaction is typically exothermic and the temperature should be carefully controlled.
- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify
 the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane)
 or by column chromatography on silica gel to afford pure 3'-Bromo-4'-fluoroacetophenone.

Chemical Reactivity and Applications

3'-Bromo-4'-fluoroacetophenone is a versatile building block in organic synthesis, primarily due to the presence of the bromine atom, which can participate in various cross-coupling reactions.[1] This allows for the introduction of diverse functionalities at the 3'-position.





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Caption: Key cross-coupling reactions of **3'-Bromo-4'-fluoroacetophenone**.

Suzuki-Miyaura Coupling

The bromine atom of **3'-Bromo-4'-fluoroacetophenone** can be readily displaced by an aryl or vinyl group using a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the formation of carbon-carbon bonds.

Sonogashira Coupling

This compound can undergo Sonogashira coupling with terminal alkynes, catalyzed by palladium and copper complexes, to introduce an alkynyl moiety. This is a widely used method for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination

The carbon-bromine bond can be converted to a carbon-nitrogen bond through the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling with primary or secondary amines provides a direct route to various aniline derivatives. The palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone has been shown to predominate over both the 4-



fluoro nucleophilic substitution with amines and the palladium-catalyzed α -arylation of the acetyl group.[6]

Applications in Drug Discovery and Materials Science

Due to its reactivity, **3'-Bromo-4'-fluoroacetophenone** serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] It is also used in the development of advanced materials such as polymers and coatings.[1] For instance, it is a precursor for the synthesis of chalcones, which are investigated for their applications in drug discovery, liquid crystals, and optical materials.[7]

Safety Information

3'-Bromo-4'-fluoroacetophenone is classified as an irritant. It is irritating to the eyes, respiratory system, and skin.[3] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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